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These application notes provide practical examples and detailed protocols for utilizing PatMaN
(Pattern Matching for Nucleotides), a powerful and efficient tool for searching large nucleotide
databases for short sequences with a predefined number of mismatches and gaps. PatMaN is
particularly well-suited for various genomics applications where precise and exhaustive pattern
matching is crucial.

Application Note 1: Microarray Probe Specificity
Analysis

Objective: To assess the specificity of microarray probes by aligning them against a reference
genome. This is a critical step to ensure that probes are binding to their intended target
sequences and to identify potential cross-hybridization events.

Methodology: PatMaN is used to search for all occurrences of the microarray probe sequences
within a genome, allowing for a certain number of mismatches to simulate hybridization
conditions. The number and location of off-target hits can then be analyzed to evaluate the
specificity of each probe.[1]

Experimental Protocol

e Input Data Preparation:
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o Probe Sequences: A FASTA file (probes.fa) containing the sequences of all microarray
probes.

o Reference Genome: A FASTA file (genome.fa) of the reference genome against which the
probes will be aligned.

» PatMaN Execution:
o Open a command-line terminal.
o Execute the following PatMaN command:

o Parameters:

-D: Specifies the database (reference genome) file.

-P: Specifies the pattern (probe sequences) file.

-0: Specifies the output file name.

-e: Sets the maximum allowed edit distance (mismatches + gaps). In this example, up to
2 edits are allowed.

o Output Analysis:

o The output file (output.txt) will contain the alignment results, including the probe ID, the
chromosome, the start and end positions of the match, the strand, and the number of
edits.

o Analyze the output to identify probes that have multiple hits in the genome, as these may
be prone to cross-hybridization.

Quantitative Data Summary
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Caption: Workflow for microarray probe specificity analysis using PatMaN.
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Application Note 2: Small RNA (sRNA) Mapping and
Annotation

Objective: To map sequenced small RNAs (sRNASs), such as miRNAs and siRNAs, to a
reference genome to identify their genomic origin and potential gene targets.

Methodology: Due to their short length, SRNAs require a sensitive alignment tool that can
handle potential mismatches that may arise from sequencing errors or biological variation.
PatMaN's ability to perform exhaustive searches with a defined edit distance makes it suitable
for this purpose.[2]

Experimental Protocol

e Input Data Preparation:

o sSRNA Reads: A FASTA file (sSRNA_reads.fa) containing the adapter-trimmed and quality-
filtered sSRNA sequencing reads.

o Reference Genome: A FASTA file (genome.fa) of the reference genome.
o PatMaN Execution:

o Execute the PatMaN command:

o Parameters:

» An edit distance of 1 (-e 1) is often used for SRNA mapping to allow for single nucleotide
variations.

e Output Analysis:
o The output file will list the genomic coordinates for each mapped sRNA read.

o This information can be used to annotate the SRNAs (e.g., as known miRNAs by
comparing coordinates with miRBase) and to predict their target genes by searching for
complementary sequences in annotated transcripts.
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Caption: Workflow for sSRNA mapping and annotation using PatMaN.

Application Note 3: Off-Target Analysis of CRISPR-
Cas9 sgRNAs

Objective: To predict and identify potential off-target sites for single-guide RNAs (sgRNAS) used
in CRISPR-Cas9 genome editing experiments.

Methodology: The specificity of CRISPR-Cas9 is largely determined by the sgRNA sequence.
PatMaN can be used to scan a reference genome for sequences that are similar to the sgRNA,
allowing for a specified number of mismatches, to identify potential off-target cleavage sites.[2]

Experimental Protocol

 Input Data Preparation:

o sgRNA Sequence: A FASTA file (sgRNA.fa) containing the 20-nucleotide guide sequence
(and optionally the PAM sequence).

o Reference Genome: A FASTA file (genome.fa).
» PatMaN Execution:

o Execute the PatMaN command:

o Parameters:

» The edit distance (-e) can be adjusted based on the desired sensitivity for off-target
prediction (e.g., up to 3 mismatches).

e Output Analysis:

o The output file will list all genomic loci that match the sgRNA sequence within the specified
edit distance.
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o These potential off-target sites should be further evaluated for the presence of a PAM
sequence and their location relative to annotated genes.
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Caption: Logical diagram for CRISPR-Cas9 off-target prediction with PatMaN.

Application Note 4: Primer Specificity Verification

Objective: To verify the specificity of PCR primers by checking for potential alternative binding
sites in a reference genome.
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Methodology: Before ordering and using primers for PCR, it is good practice to ensure they will
only amplify the intended target. PatMaN can be used to align the primer sequences to the
genome to identify all potential binding sites.[2]

Experimental Protocol

 Input Data Preparation:

o Primer Sequences: A FASTA file (primers.fa) containing the forward and reverse primer
sequences.

o Reference Genome: A FASTA file (genome.fa).
» PatMaN Execution:

o Execute PatMaN for both primers:

o Parameters:

» An edit distance of 2 (-e 2) can be used to account for potential mismatches at the
primer binding site.

o Output Analysis:

o Analyze the output to ensure that both the forward and reverse primers have a unique
binding site at the intended locus and that they are in the correct orientation and proximity
to produce the desired amplicon.

o Identify any primer pairs that could lead to the amplification of off-target products.

Quantitative Data Summary
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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